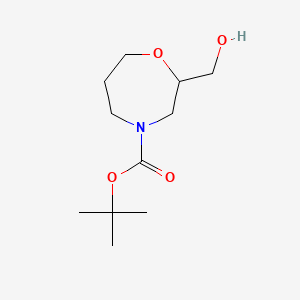

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate” is a derivative of oxazepane, which is a seven-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . It’s likely that this compound has applications in organic synthesis and medicinal chemistry, similar to other oxazepane derivatives .

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions starting from various precursors . For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized by spectroscopic methods, including FT-IR, NMR, and LCMS .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, making them valuable intermediates . The tert-butyl group in these derivatives often serves as a protecting group that can be removed under specific conditions to reveal the carboxylic acid functionality for further reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate” would depend on its specific chemical structure. A similar compound, “Tert-butyl 2- (hydroxymethyl)morpholine-4-carboxylate”, has a molecular weight of 217.26 g/mol .

Aplicaciones Científicas De Investigación

Synthesis of Novel Organic Compounds

Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Activities

The derived compounds from piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Drug Discovery

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

Safety and Hazards

The safety and hazards associated with “tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate” would depend on its specific chemical structure and how it’s handled. A similar compound, “Tert-butyl 2- (hydroxymethyl)morpholine-4-carboxylate”, is classified as a flammable liquid and skin irritant .

Mecanismo De Acción

Target of Action

Compounds with tert-butyl groups have been used as probes for nmr studies of macromolecular complexes .

Mode of Action

The tert-butyl group has been used in chemical transformations and has implications in biosynthetic and biodegradation pathways .

Biochemical Pathways

The tert-butyl group has been noted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .

Propiedades

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-9(7-12)8-13/h9,13H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAQNCJUTMXJTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCOC(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20712335 |

Source

|

| Record name | tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1174020-52-0 |

Source

|

| Record name | tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-2-azaspiro[2.5]octane, 2-acetyl-5-methyl-, (3R-cis)- (9CI)](/img/no-structure.png)